
3-(Dimethylamino)propane-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H15ClN2O2S and a molecular weight of 202.7 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 3-(Dimethylamino)propane-1-sulfonamide hydrochloride typically involves the reaction of 3-(dimethylamino)propane-1-sulfonyl chloride with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
3-(Dimethylamino)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular processes and pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
3-(Dimethylamino)propane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:
3-(Dimethylamino)propane-1-sulfonyl chloride hydrochloride: This compound has a similar structure but contains a sulfonyl chloride group instead of a sulfonamide group.
3-(Dimethylamino)-1-propylamine: This compound has a similar backbone but lacks the sulfonamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C5H15ClN2O2S |
|---|---|
Peso molecular |
202.70 g/mol |
Nombre IUPAC |
3-(dimethylamino)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-7(2)4-3-5-10(6,8)9;/h3-5H2,1-2H3,(H2,6,8,9);1H |
Clave InChI |
YLFKBWLXAKZGLX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCS(=O)(=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)
![1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B15304269.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)
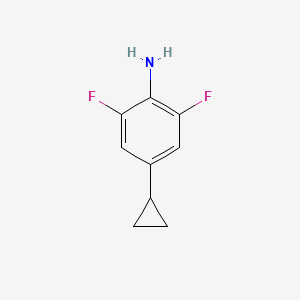

![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)
![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)
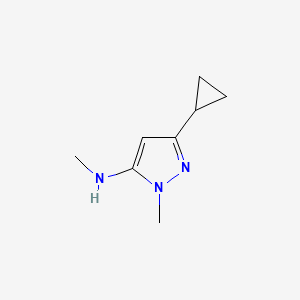
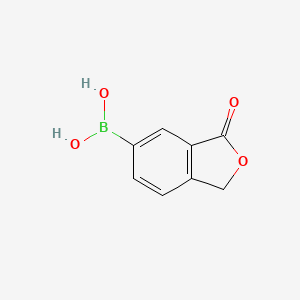

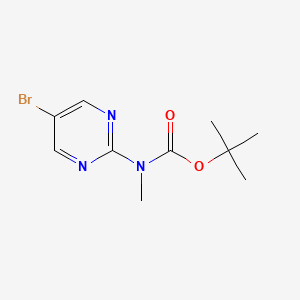
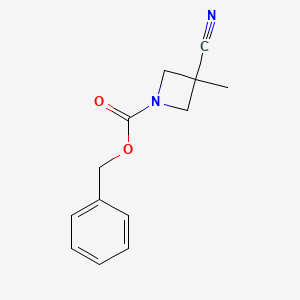
![(1-{[(2S)-pyrrolidin-2-yl]methyl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B15304348.png)
